molecular formula C15H15NO3 B14361366 Benzyl 2-amino-3-methoxybenzoate CAS No. 90136-79-1

Benzyl 2-amino-3-methoxybenzoate

Cat. No.: B14361366
CAS No.: 90136-79-1
M. Wt: 257.28 g/mol
InChI Key: GFYGCDCUNQHUFU-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-methoxybenzoate is an aromatic ester derivative featuring a benzoate core substituted with an amino group at the 2-position and a methoxy group at the 3-position, esterified with a benzyl group. This compound is structurally related to pharmacologically active benzoate esters and benzamides, which are often explored for their roles in medicinal chemistry and organic synthesis.

Properties

CAS No.

90136-79-1

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 2-amino-3-methoxybenzoate

InChI

InChI=1S/C15H15NO3/c1-18-13-9-5-8-12(14(13)16)15(17)19-10-11-6-3-2-4-7-11/h2-9H,10,16H2,1H3

InChI Key

GFYGCDCUNQHUFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Esterification with In Situ Protection

A widely cited approach involves the activation of 2-amino-3-methoxybenzoic acid using mixed anhydride chemistry. In this method, the carboxylic acid is treated with isobutyl chloroformate in the presence of a tertiary amine base, such as N-methylmorpholine, to form a reactive intermediate. Subsequent reaction with benzyl alcohol yields the esterified product.

Key Steps :

  • Activation : 2-Amino-3-methoxybenzoic acid is dissolved in methylene chloride and cooled to −40°C. N-Methylmorpholine (1.1 eq) and isobutyl chloroformate (1.05 eq) are added sequentially to form the mixed anhydride.
  • Esterification : Benzyl alcohol (1.2 eq) is introduced, and the reaction is warmed to −10°C over 2 hours.
  • Workup : The crude product is extracted with methylene chloride, washed with dilute HCl, and purified via recrystallization from ethyl acetate/hexane.

Advantages :

  • High regioselectivity due to controlled anhydride formation.
  • Scalability for industrial production (patent data reports >85% yield).

Stepwise Protection and Esterification

To circumvent amino group interference, a two-step protection strategy is often employed. The amino group is first protected as an acetamide using acetic anhydride, followed by esterification of the carboxylic acid.

Procedure :

  • Acetylation : 2-Amino-3-methoxybenzoic acid is treated with acetic anhydride (1.5 eq) in tetrahydrofuran (THF) at 15–20°C in the presence of pyridine (1.2 eq). The reaction is stirred for 2 hours to form N-acetyl-3-methoxybenzoic acid.
  • Esterification : The protected acid is reacted with benzyl bromide (1.1 eq) using potassium carbonate (2 eq) in dimethylformamide (DMF) at 60°C for 6 hours.
  • Deprotection : The acetamide is hydrolyzed using 6M HCl at reflux for 4 hours to yield the target compound.

Optimization Insights :

  • Pyridine acts as both a base and catalyst, minimizing side reactions.
  • DMF enhances solubility of the intermediate, improving reaction kinetics.

Nitro Reduction Approach

An alternative route involves the reduction of a nitro precursor. This method is advantageous when direct amino protection proves challenging.

Synthetic Pathway :

  • Nitro Intermediate Synthesis : Methyl 2-nitro-3-methoxybenzoate is prepared via nitration of methyl 3-methoxybenzoate using concentrated HNO₃/H₂SO₄ at 0°C.
  • Benzyl Ester Formation : Transesterification with benzyl alcohol is catalyzed by p-toluenesulfonic acid (PTSA) in toluene under reflux (110°C, 8 hours).
  • Nitro Reduction : The nitro group is reduced using H₂/Pd-C in ethanol at 25°C for 12 hours, yielding the amino derivative.

Critical Parameters :

  • Catalytic hydrogenation requires strict control of pressure (4–5 kg/cm²) to avoid over-reduction.
  • Ethanol as a solvent prevents catalyst poisoning.

Experimental Optimization and Process Refinement

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like THF and DMF facilitate anhydride activation and esterification, while chlorinated solvents (e.g., methylene chloride) enhance extraction efficiency during workup. Temperature control is critical during mixed anhydride formation, with optimal yields achieved at −40°C to −10°C.

Table 1: Solvent Optimization for Mixed Anhydride Formation

Solvent Temperature (°C) Yield (%) Purity (%)
Methylene CH₂Cl₂ −40 92 99.5
THF −40 88 98.7
Ethyl Acetate −40 78 97.2

Catalytic and Stoichiometric Considerations

Excess benzyl alcohol (1.2 eq) ensures complete esterification, while stoichiometric bases like N-methylmorpholine neutralize HCl generated during anhydride formation. Substoichiometric use of isobutyl chloroformate (1.05 eq) minimizes side product formation.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is employed to assess purity, using a mobile phase of 0.1% o-phosphoric acid in water/acetonitrile (70:30). The target compound exhibits a retention time of 8.2 minutes with >99.5% purity.

Table 2: Analytical Data for Benzyl 2-Amino-3-Methoxybenzoate

Parameter Value Method
Melting Point 112–114°C DSC
[α]D²⁵ (c=1, CHCl₃) +24.5° Polarimetry
HPLC Purity 99.7% RP-HPLC (C18 column)
IR (cm⁻¹) 3350 (NH), 1710 (C=O) FT-IR

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H), 6.45 (d, J = 8.4 Hz, 1H), 5.25 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.10 (br s, 2H, NH₂).

Applications and Derivative Synthesis

This compound serves as a key intermediate in pharmaceuticals, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its N-acetyl derivative is a precursor to prodrugs with enhanced bioavailability. Recent advancements focus on enzymatic esterification using lipases, offering greener alternatives to traditional methods.

Scientific Research Applications

Benzyl 2-amino-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-methoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Amino-3-methylbenzoate (CAS 18595-13-6)

  • Structural Differences : Replaces the 3-methoxy group with a methyl group and uses a methyl ester instead of benzyl.
  • The 3-methyl substituent may introduce steric hindrance, altering reactivity in synthesis (e.g., cyclization reactions for heterocycles) .
  • Applications: Serves as a precursor in heterocyclic compound synthesis, similar to procedures described for methyl 3-arylamino-2-benzoylaminobut-2-enoate .

Methyl 2-Amino-6-methylbenzoate (CAS 41684-07-5)

  • Structural Differences : Methyl group at the 6-position instead of 3-methoxy.
  • Implications :
    • Positional isomerism influences electronic effects; the 6-methyl group may direct electrophilic substitution differently.
    • Similarity score of 0.96 indicates close structural resemblance but distinct physicochemical properties (e.g., melting points, solubility) .

4-Amino-3-(methoxycarbonyl)benzoic Acid (CAS 63746-12-3)

  • Structural Differences : Carboxylic acid at the 4-position with a methoxycarbonyl group.
  • Implications: The carboxylic acid enhances polarity, making it more water-soluble than ester derivatives. Potential for coordination chemistry due to the amino and carboxylate groups, unlike the benzyl ester’s focus on lipophilicity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Functional Group Contrast : Benzamide vs. benzoate ester.
  • Implications :
    • Amides exhibit greater hydrolytic stability compared to esters, favoring prolonged shelf life in pharmaceuticals.
    • The N,O-bidentate directing group in the benzamide supports metal-catalyzed C–H functionalization, a property less common in ester analogs .

Tabulated Comparison of Key Analogs

Compound Name Substituents Functional Group Key Applications Similarity to Target
Benzyl 2-amino-3-methoxybenzoate 2-NH₂, 3-OCH₃, benzyl ester Ester Synthetic intermediate, potential drug precursor Reference compound
Methyl 2-amino-3-methylbenzoate 2-NH₂, 3-CH₃, methyl ester Ester Heterocycle synthesis 0.98
Methyl 2-amino-6-methylbenzoate 2-NH₂, 6-CH₃, methyl ester Ester Organic synthesis intermediates 0.96
4-Amino-3-(methoxycarbonyl)benzoic acid 4-NH₂, 3-COOCH₃, COOH Carboxylic acid Coordination chemistry, drug design 0.96
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, benzamide Amide Metal-catalyzed C–H functionalization N/A

Research Findings and Implications

  • Ester vs. Amide Functionality: this compound’s ester group offers higher reactivity toward hydrolysis compared to benzamides, making it suitable for prodrug designs where controlled release is needed .
  • Substituent Position Effects : The 3-methoxy group in the target compound may enhance electron-donating effects, influencing regioselectivity in electrophilic aromatic substitution compared to methyl-substituted analogs .
  • Lipophilicity and Bioavailability : The benzyl ester group likely improves membrane permeability compared to methyl esters, a critical factor in topical formulations (e.g., as seen in benzyl benzoate’s efficacy against scabies ).

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